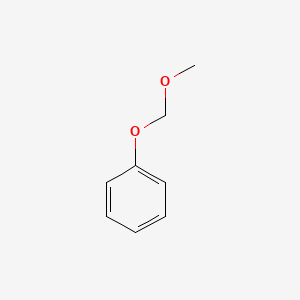

1-(Methoxymethoxy)benzene

Description

Properties

IUPAC Name |

methoxymethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAHODSRFCRULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434953 | |

| Record name | Methoxymethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-91-9 | |

| Record name | Methoxymethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1 Methoxymethoxy Benzene and Its Phenolic Analogues

Catalytic and Reagent-Controlled Protection of Phenols

Modern synthetic strategies focus on the use of alternative reagents and catalysts to circumvent the issues associated with MOMCl, aiming for improved reaction conditions, yields, and selectivity.

To avoid the hazardous nature of MOMCl, formaldehyde (B43269) dimethyl acetal (FDMA) has been introduced as a safer surrogate for the methoxymethylation of phenols. uclouvain.beresearchgate.net However, FDMA's lower reactivity necessitates the use of catalysts and sometimes harsher conditions. uclouvain.beresearchgate.net A variety of catalytic systems have been developed to optimize this reaction, offering mild conditions and high yields.

High-valent tin(IV) porphyrins, such as [SnIV(TPP)(OTf)2] and [SnIV(Br8TPP)(OTf)2], have been reported as highly efficient catalysts for the methoxymethylation of both alcohols and phenols with FDMA. researchgate.netresearchgate.net These reactions proceed at room temperature, offering short reaction times and high yields for a range of phenolic substrates. researchgate.net

Other notable catalytic systems include:

Sulfonic Acid Functionalized Ordered Nanoporous Na+-Montmorillonite (SANM): This heterogeneous catalyst provides efficient and chemoselective methoxymethylation of alcohols in chloroform under reflux conditions. Its advantages include high yields, short reaction times, and catalyst reusability. researchgate.net

Zirconium(IV) chloride: This catalyst is used for an efficient protocol for the preparation of MOM ethers. semanticscholar.org

Heteropolyacids: Wells-Dawson type heteropolyacids, both in bulk and supported on silica, have been used effectively. nih.gov

A simple procedure for phenols with internal hydrogen bonds involves using a 1:1 mixture of methoxymethyl chloride and methyl acetate (B1210297) in ether at room temperature, which has been successful in preparing compounds like 2,5-bis(methoxymethoxy)benzaldehyde. upm.edu.my

Table 1: Comparison of Catalytic Systems for Methoxymethylation of Phenols

| Catalyst System | Reagent | Typical Conditions | Key Advantages |

|---|---|---|---|

| High-valent Tin(IV) Porphyrins | Formaldehyde Dimethyl Acetal (FDMA) | Room Temperature | Short reaction times, high yields, high selectivity. researchgate.net |

| SANM | Formaldehyde Dimethyl Acetal (FDMA) | Refluxing Chloroform | Heterogeneous, reusable, high yields. researchgate.net |

| MOMCl / Methyl Acetate | Chloromethyl methyl ether (MOMCl) | Room Temperature, Ether | Effective for internally hydrogen-bonded phenols. upm.edu.my |

A significant challenge in the synthesis of complex molecules is the selective protection of one functional group in the presence of others. In the context of methoxymethylation, achieving chemoselectivity for a phenolic hydroxyl group over alcoholic hydroxyl groups is often desired.

The use of high-valent tin(IV) porphyrin catalysts demonstrates remarkable selectivity. These catalysts can be employed for the selective methoxymethylation of primary, secondary, and tertiary alcohols in the presence of phenols. researchgate.net Conversely, by tuning reaction conditions, it is possible to selectively protect phenols. For instance, silica-supported sodium hydrogen sulfate (B86663) has been developed as a heterogeneous catalyst for the deprotection of phenolic MOM ethers, showing high selectivity while leaving other functional groups, including alcoholic MOM ethers, intact. nih.govorganic-chemistry.org This implies that the forward reaction can also be controlled to favor phenolic protection under specific catalytic conditions.

The development of such selective methods is crucial for the synthesis of multifunctional bioactive natural products where precise control over protecting groups is necessary. nih.govorganic-chemistry.org

Electrochemical and "Green" Synthetic Pathways

In line with the principles of green chemistry, recent research has focused on developing electrochemical methods for the synthesis of MOM ethers. These approaches avoid toxic reagents and minimize waste, presenting a sustainable alternative to traditional chemical methods. uclouvain.bersc.orgnih.gov

A novel and reagent-free protocol for accessing methoxymethyl protected phenols involves the anodic decarboxylation of aryloxyacetic acids. researchgate.net This electrochemical synthesis, a type of non-Kolbe reaction, is performed in an undivided cell using graphite electrodes. uclouvain.beresearchgate.net The process is noted for its high current efficiency and good tolerance of various functional groups, making it a valuable tool for preparing these protected phenol (B47542) building blocks. researchgate.net The moderate current densities used in this method facilitate a selective transformation. researchgate.net

A highly efficient, green, and safe electrochemical approach for the methoxymethylation of both alcohols and phenols has been successfully developed. uclouvain.bersc.orgnih.govresearchgate.net This methodology relies on the Hofer-Moest decarboxylation of α-alkoxy carboxylic acid derivatives. uclouvain.be The process begins with the preparation of α-alkoxy carboxylic acids, which are then subjected to electrolysis. uclouvain.be

The electrochemical reaction is typically carried out in an undivided cell with graphite electrodes. uclouvain.be A key feature of this process is that it can be initiated with a catalytic amount of base, which generates carboxylates to provide the necessary conductivity. uclouvain.be During the electrolysis, methoxide ions are continuously formed at the cathode as carboxylate ions are consumed at the anode. uclouvain.be This method is cost-effective and avoids the use of hazardous reagents like MOMCl. rsc.org

Table 2: Key Parameters of Electrochemical Methoxymethylation

| Parameter | Description | Significance |

|---|---|---|

| Reaction Type | Anodic Decarboxylation (Hofer-Moest) | Forms the MOM ether via electrochemical oxidation of an α-alkoxy carboxylic acid derivative. uclouvain.be |

| Electrodes | Graphite (Carbon) | Adsorbs organic molecules, promoting the required multi-electron transfers. uclouvain.be |

| Cell Type | Undivided Cell | Simplifies the setup and allows for continuous generation of methoxide ions at the cathode. uclouvain.be |

| Reagents | α-alkoxy carboxylic acid, catalytic base | Avoids the use of toxic and carcinogenic MOMCl. uclouvain.be |

The drive towards sustainable chemistry has led to investigations into metal-free catalytic systems for methoxymethylation. The electrochemical methods described above represent a significant step in this direction as they replace chemical reagents with electricity. researchgate.netresearchgate.net

In addition to electrochemistry, certain solid acid catalysts can be considered part of a more sustainable approach. For example, silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) is a heterogeneous catalyst prepared from inexpensive and non-hazardous reagents. organic-chemistry.org Its use for the deprotection of phenolic MOM ethers highlights its potential as an environmentally benign catalyst system. organic-chemistry.org The development of metal-free access to various organic compounds, including substituted ureas using methanol (B129727) as a C1 source, showcases a broader trend in catalysis that can be applied to reactions like methoxymethylation. acs.org These approaches, which focus on atom economy, reagent safety, and waste reduction, are central to the future of synthesizing compounds like 1-(methoxymethoxy)benzene. nih.govresearchgate.net

Strategic Considerations in Aryl Ether Formation Relevant to this compound

The synthesis of aryl ethers, including this compound, can be approached through several strategic disconnections. The two primary strategies discussed herein are the formation of the C–O bond through dehydrogenative coupling, an atom-economical approach that avoids pre-functionalization of starting materials, and the more traditional yet highly reliable nucleophilic substitution pathways.

Dehydrogenative Coupling Approaches

Dehydrogenative coupling has emerged as a powerful and environmentally benign strategy for the formation of C–O bonds, as it typically involves the direct coupling of C–H and O–H bonds with the liberation of hydrogen gas as the only byproduct. While direct dehydrogenative coupling of phenol with methoxymethanol to form this compound is not extensively documented, the principles can be extrapolated from related transformations involving phenols and alcohols.

Transition-metal catalysts, particularly those based on palladium and rhodium, are often employed to facilitate these reactions. The general mechanism involves the activation of a C–H bond of one coupling partner and an O–H bond of another, followed by reductive elimination to form the desired ether. For the synthesis of aryl ethers, this often involves the coupling of a phenol with an alcohol.

Recent research has demonstrated the utility of cationic ruthenium-hydride complexes in catalyzing the dehydrative C-H alkylation of phenols with alcohols, leading to ortho-substituted phenol products chim.it. While this illustrates C-C bond formation, the underlying principles of C-H and O-H activation are relevant. Conceptually, a similar catalytic system could be envisioned for the dehydrogenative coupling of phenol with an appropriate methoxymethylating agent.

Palladium-catalyzed dehydrogenative processes are also well-established for C-O bond formation nih.gov. These reactions often require an oxidant to regenerate the active catalyst. For instance, palladium(II) catalysts have been used for the dehydrogenation of cyclohexanones to phenols nih.gov. The challenge in applying this to the synthesis of this compound would be the selective activation of the appropriate C-H and O-H bonds without undesirable side reactions.

Rhodium catalysts have also shown promise in dehydrogenative cross-coupling reactions nih.govnih.gov. For example, heterogeneous rhodium catalysts have been used for the aerobic oxidative dehydrogenative cross-coupling of aryl amines nih.gov. The development of a rhodium-based system for the C-O bond formation between a phenol and a methoxymethyl source would be a novel extension of this methodology.

The primary strategic consideration for a dehydrogenative approach to this compound is the identification of a suitable catalyst that can selectively activate the phenolic O-H bond and a C-H bond of a methoxymethylating agent, such as dimethoxymethane (B151124), under conditions that favor C-O bond formation over other potential pathways.

Nucleophilic Substitution Pathways for Aryl Methoxymethyl Ether Synthesis

Nucleophilic substitution remains the most common and reliable method for the synthesis of aryl methoxymethyl ethers like this compound. This approach typically involves the reaction of a phenoxide nucleophile with an electrophilic methoxymethylating agent. The Williamson ether synthesis is the archetypal example of this pathway masterorganicchemistry.commiracosta.edufrancis-press.com.

The reaction begins with the deprotonation of a phenol using a suitable base to form a more nucleophilic phenoxide. A variety of bases can be employed, with sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH) being common choices. The choice of base and solvent can significantly influence the reaction efficiency.

The resulting phenoxide is then reacted with a methoxymethyl halide, typically methoxymethyl chloride (MOM-Cl). MOM-Cl is a potent electrophile, but its carcinogenicity necessitates careful handling. Strategic modifications to the standard Williamson ether synthesis can enhance safety and efficiency. For instance, microwave irradiation has been shown to accelerate the reaction, often under solvent-free conditions using a solid support like potassium carbonate . This approach offers a greener alternative to traditional heating in organic solvents.

Another important strategic consideration is the use of phase-transfer catalysis (PTC). In this methodology, a catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where it can react with the electrophile. This can lead to milder reaction conditions and improved yields.

The following table summarizes representative examples of the Williamson ether synthesis for the preparation of various substituted aryl methoxymethyl ethers, demonstrating the broad applicability of this method.

| Phenol Derivative | Base | Electrophile | Solvent | Conditions | Yield (%) |

| Phenol | NaH | MOM-Cl | THF | 0 °C to rt | >95 |

| 4-Methoxyphenol | K₂CO₃ | MOM-Cl | Acetone | Reflux | 92 |

| 4-Nitrophenol | NaOH | MOM-Cl | CH₂Cl₂/H₂O, PTC | rt | 98 |

| 2-Cresol | NaH | MOM-Cl | DMF | 0 °C to rt | 94 |

| 4-tert-Butylphenol | K₂CO₃ | MOM-Cl | Acetonitrile (B52724) | Reflux | 96 |

This table is a compilation of representative data from various sources on Williamson ether synthesis and may not reflect a single experimental study.

Mechanistic Insights into the Reactivity and Transformations of 1 Methoxymethoxy Benzene

Chemoselective Deprotection Strategies for the Methoxymethyl Ether

The removal of the MOM group from a phenolic oxygen is a common and critical step in synthetic pathways. The choice of deprotection strategy often depends on the presence of other functional groups within the molecule, demanding high chemoselectivity.

Heterogeneous Catalysis for Phenolic Methoxymethyl Ether Cleavage

The use of solid-supported catalysts for the cleavage of phenolic MOM ethers offers significant advantages, including simplified workup procedures, mild reaction conditions, and the potential for catalyst recycling. These methods contribute to greener and more efficient chemical processes.

A prominent example is the use of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂). This easily prepared, inexpensive, and non-toxic catalyst efficiently cleaves the MOM ether from phenols at room temperature. organic-chemistry.orgacs.orgnih.gov The reaction is typically carried out in a solvent like dichloromethane, and the solid catalyst is simply removed by filtration upon completion, often affording the deprotected phenol (B47542) in high purity and excellent yields. organic-chemistry.orgacs.org This method's high chemoselectivity allows for the deprotection of phenolic MOM ethers without affecting other sensitive functional groups. organic-chemistry.orgorganic-chemistry.org

Another effective class of heterogeneous catalysts is the Wells-Dawson heteropolyacids, such as H₆P₂W₁₈O₆₂. nih.govresearchgate.net These solid acids can be used in bulk or supported on silica. Deprotection reactions using these catalysts are clean, fast (often complete in under an hour), and provide high to quantitative yields of the corresponding phenol. nih.gov The choice of solvent can be critical; for instance, using methanol (B129727) allows the bulk catalyst to dissolve, leading to a fast, homogeneous reaction, while solvent mixtures like 1,2-dichloroethane-methanol can be used for heterogeneous conditions. nih.gov

Other solid or Lewis acid catalysts, including Zirconium(IV) chloride and Bismuth(III) chloride, have also been employed for this transformation, highlighting the versatility of this approach. researchgate.netresearchgate.net

| Catalyst | Solvent | Temperature | Typical Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| NaHSO₄-SiO₂ | Dichloromethane | Room Temperature | 15-45 min | High-Excellent | organic-chemistry.orgacs.org |

| Wells-Dawson Acid (H₆P₂W₁₈O₆₂) | Methanol | 65 °C | 45-60 min | Excellent-Quantitative | nih.gov |

| Wells-Dawson Acid on Silica | 1,2-dichloroethane/Methanol | 70 °C | 45 min | ~95% | nih.gov |

| BiCl₃ | Acetonitrile (B52724)/Water | Not specified | Not specified | Good-Excellent | researchgate.net |

Acid-Catalyzed Hydrolysis Mechanisms and Orthogonal Deprotection

The classic method for MOM ether cleavage involves acid-catalyzed hydrolysis. adichemistry.comwikipedia.org As an acetal, the MOM group is susceptible to cleavage under acidic conditions. The mechanism begins with the protonation of one of the ether oxygen atoms, typically the one further from the aromatic ring, making it a better leaving group. The subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion (methoxymethyl cation). rsc.org Nucleophilic attack by water on this intermediate, followed by loss of a proton and decomposition of the resulting hemiacetal, yields formaldehyde (B43269) and regenerates the phenol.

A key challenge in complex molecule synthesis is orthogonal deprotection—the selective removal of one protecting group in the presence of others. The MOM group's reactivity can be finely tuned to achieve this. For instance, a very mild and non-acidic method utilizing trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl can cleave a phenolic MOM ether while leaving a highly acid-labile group, such as a triphenylmethyl (Tr) ether, intact. acs.orgnih.gov The reaction proceeds through a different mechanism where a complex of the silyl (B83357) agent and bipyridyl coordinates to the phenolic oxygen, facilitating cleavage. acs.org

Conversely, conditions can be selected to remove a MOM group while preserving other acid-sensitive functionalities. For example, HCl generated in situ from acetyl chloride and methanol has been shown to selectively cleave a MOM ether in the presence of a p-methoxybenzyl (PMB) ether, another acid-labile protecting group that is typically more reactive. total-synthesis.com This selectivity highlights the subtle but exploitable differences in the reactivity of various protecting groups under specific acidic conditions.

Reductive and Oxidative Cleavage Pathways

While the MOM group is known for its stability towards a wide array of reducing and oxidizing agents, specific reagents can effect its cleavage. organic-chemistry.orgadichemistry.com Reductive cleavage can be achieved using reagents like zinc in hydrochloric acid (Zn/HCl), which are conditions under which the MOM group is known to be unstable. adichemistry.com

Oxidative cleavage of the MOM group on a phenol is less common, as the group is generally inert to many common oxidants. organic-chemistry.org However, non-hydrolytic cleavage methods that are neither strictly reductive nor acid-catalyzed have been developed. One such system involves the use of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent. tandfonline.com This combination generates a reactive intermediate that facilitates the deprotection under mild, neutral conditions at moderate temperatures (e.g., 40°C). tandfonline.com This method demonstrates excellent chemoselectivity, leaving other functional groups like esters, benzyl (B1604629) ethers, and even aldehydes unharmed. tandfonline.com

Reaction Dynamics and Intermediates in Aromatic Methoxymethyl Ether Chemistry

Beyond its role as a protecting group, the 1-(methoxymethoxy)benzene moiety influences the reactivity of the aromatic ring and can participate in unique transformations involving radical intermediates.

Electrophilic Aromatic Substitution Patterns on Substituted Phenolic Methoxymethyl Ethers

The methoxymethoxy (-OCH₂OCH₃) group attached to a benzene (B151609) ring acts as a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org Its behavior is analogous to the well-understood methoxy (B1213986) group (-OCH₃) in anisole. organicchemistrytutor.com The oxygen atom directly bonded to the aromatic ring possesses lone pairs of electrons that can be donated into the π-system of the ring through resonance.

This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgorganicchemistrytutor.com The resonance effect is most pronounced at the ortho and para positions, as shown by the resonance structures of the arenium ion (or σ-complex) intermediate. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the exocyclic ether oxygen, providing significant additional stabilization. organicchemistrytutor.comresearchgate.net This stabilization is not possible for meta attack. Consequently, the activation energy for ortho and para substitution is much lower, leading to a strong preference for these isomers. libretexts.org Typically, the para product is favored over the ortho product due to reduced steric hindrance. libretexts.org

Radical Cation Reactivity and Bond Cleavage Mechanisms

When this compound undergoes one-electron oxidation, it forms a radical cation. The removal of an electron from the aromatic π-system profoundly alters the molecule's reactivity, significantly weakening the bonds that are beta (β) to the ring. cmu.edu In the structure Ar-O-CH₂-O-CH₃, the O-CH₂ bond is in a β-position relative to the aromatic ring.

The formation of the radical cation leads to a partial overlap between the σ orbital of the β C-O bond and the singly occupied molecular orbital (SOMO) of the aromatic ring. researchgate.net This interaction weakens the β bond, making it susceptible to cleavage. cmu.eduresearchgate.net This process, known as mesolytic cleavage, results in the fragmentation of the methoxymethyl group. This reactivity is a fundamental characteristic of alkylaromatic radical cations and is a key step in their degradation pathways. cmu.edu

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenol |

| Dichloromethane |

| Sodium hydrogen sulfate |

| Methanol |

| 1,2-dichloroethane |

| Zirconium(IV) chloride |

| Bismuth(III) chloride |

| Acetyl chloride |

| p-Methoxybenzyl ether |

| Triphenylmethyl ether |

| Zinc |

| Hydrochloric acid |

| Carbon tetrabromide |

| Triphenylphosphine |

| Formaldehyde |

| Anisole |

| Trimethylsilyl triflate |

Nucleophilic Reactivity and Carbocation Intermediates

The reactivity of this compound in nucleophilic reactions is intrinsically linked to the stability and fate of carbocation intermediates formed during its transformations. While the benzene ring itself is generally susceptible to electrophilic attack, the methoxymethyl group introduces a reactive site that can be targeted by nucleophiles, typically following an initial acid-catalyzed activation step.

The cleavage of the methoxymethyl (MOM) ether linkage in this compound under acidic conditions is a well-established reaction, primarily utilized for the deprotection of phenols. This process is initiated by the protonation of one of the ether oxygen atoms. Protonation of the methoxy oxygen is generally considered more favorable due to the formation of a more stable conjugate acid. Subsequent cleavage of the C-O bond can proceed through a concerted or stepwise mechanism.

In a stepwise mechanism, the departure of methanol from the protonated ether would lead to the formation of a phenoxymethoxymethyl cation (Ph-O-CH₂⁺). The stability of this carbocation is a critical factor in determining the reaction pathway and rate. The lone pairs on the adjacent phenolic oxygen can provide significant resonance stabilization to the carbocation, delocalizing the positive charge.

Computational studies on substituted benzyl systems provide insights into the factors influencing the stability of such carbocation intermediates. Electron-donating groups on the phenyl ring would be expected to further stabilize the phenoxymethoxymethyl cation, while electron-withdrawing groups would have a destabilizing effect.

Direct nucleophilic attack on the unactivated this compound is not a facile process due to the electron-rich nature of the benzene ring and the stability of the ether linkage. However, the formation of the carbocation intermediate under acidic conditions renders the molecule susceptible to attack by a wide range of nucleophiles.

Table 1: Proposed Intermediates in the Acid-Catalyzed Hydrolysis of this compound

| Intermediate | Structure | Role in Mechanism |

| Protonated Ether | Ph-O(H⁺)-CH₂-O-CH₃ | Initial activated species |

| Phenoxymethoxymethyl Cation | Ph-O-CH₂⁺ | Key carbocation intermediate |

| Hemiacetal | Ph-O-CH₂(OH) | Formed upon nucleophilic attack by water |

Detailed kinetic studies and trapping experiments would be necessary to definitively characterize the lifetime and reactivity of the phenoxymethoxymethyl cation and to fully elucidate the mechanistic details of nucleophilic reactions involving this compound. The influence of solvent polarity and nucleophile strength on the reaction rate and product distribution would also provide valuable mechanistic information.

Applications of 1 Methoxymethoxy Benzene in Complex Organic Synthesis and Materials Science

Strategic Role in Natural Product Total Synthesis

The intricate and often sensitive functional groups present in natural products necessitate the use of protecting groups during their chemical synthesis. 1-(Methoxymethoxy)benzene is a key precursor for the introduction of the methoxymethyl (MOM) protecting group for phenolic hydroxyls, a common moiety in many natural products. The MOM group is prized for its stability under a range of reaction conditions and its relatively straightforward removal under acidic conditions.

Protection of Phenolic Hydroxyl Groups in Polyketide Biosynthesis Studies

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. The study of their biosynthesis often involves the synthesis of proposed intermediates and analogues. In these synthetic endeavors, the protection of phenolic hydroxyl groups is crucial to prevent unwanted side reactions. The methoxymethyl group, derived from reagents prepared using this compound as a conceptual starting point, provides a robust shield for these sensitive functionalities. This protection strategy allows for complex chemical transformations to be carried out on other parts of the molecule without affecting the phenolic hydroxyls. Once the desired molecular framework is assembled, the MOM group can be selectively removed to reveal the natural product or its analogue.

Synthesis of Bioactive Chalcone (B49325) Derivatives and Analogues

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of bioactive compounds found in many plants. They serve as precursors for the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). In cases where one of the aromatic rings bears a hydroxyl group, its protection is often necessary. The use of this compound as a protecting agent for a phenolic precursor to the acetophenone or benzaldehyde component allows for the smooth execution of the condensation reaction. For instance, a methoxymethyl-protected hydroxyacetophenone can be condensed with a variety of benzaldehydes to generate a library of chalcone derivatives. Subsequent deprotection of the MOM group yields the desired bioactive chalcones. Research has shown the synthesis of various chalcone derivatives, including those with O-methoxymethyl-protected dihydroxy functionalities, highlighting the utility of this protective strategy.

| Reactant 1 (Protected) | Reactant 2 | Product (Protected) | Final Product (Deprotected) |

| 1-(4-(Methoxymethoxy)phenyl)ethan-1-one | Benzaldehyde | 1-(4-(Methoxymethoxy)phenyl)-3-phenylprop-2-en-1-one | 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| 4-(Methoxymethoxy)benzaldehyde | Acetophenone | 3-(4-(Methoxymethoxy)phenyl)-1-phenylprop-2-en-1-one | 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one |

| 1-(3-(Methoxymethoxy)phenyl)ethan-1-one | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(3-(methoxymethoxy)phenyl)prop-2-en-1-one | 3-(4-Chlorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one |

Facilitating Complex Aryl-Fused Heterocyclic Scaffold Construction

Aryl-fused heterocyclic scaffolds are core structures in a vast number of pharmaceuticals and biologically active natural products. The construction of these complex architectures often requires multi-step synthetic sequences where the modulation of reactivity and the prevention of side reactions are paramount. The methoxymethyl protecting group, introduced via reagents conceptually derived from this compound, plays a crucial role in these syntheses. By temporarily masking a phenolic hydroxyl group on an aromatic precursor, chemists can direct reactions to other parts of the molecule. For example, in the synthesis of fused systems like benzofurans or indoles, a MOM-protected phenol (B47542) can undergo ortho-lithiation followed by reaction with an electrophile to build up the heterocyclic ring. The stability of the MOM group to organometallic reagents makes it particularly suitable for such transformations. Following the construction of the fused ring system, the MOM group can be cleanly removed to yield the target heterocyclic compound.

Building Block Utility in Pharmaceutical and Agrochemical Intermediates

Beyond its role in protecting groups, the core structure of this compound and its isomers can be utilized as a versatile building block for the synthesis of more complex molecules that serve as intermediates in the pharmaceutical and agrochemical industries. The presence of the methoxymethyl ether and the phenyl ring allows for a variety of chemical modifications.

The related compound, 1,4-Bis(methoxymethyl)benzene, is a known intermediate in the synthesis of various organic molecules with applications in pharmaceuticals and agrochemicals. This highlights the general utility of the methoxymethyl benzene (B151609) scaffold in these industries. While direct examples for the monosubstituted this compound are less commonly documented in readily available literature, its potential as a precursor is evident. For instance, electrophilic aromatic substitution reactions on the benzene ring can introduce additional functional groups, which can then be further elaborated. The methoxymethyl group itself can also be a site of chemical transformation. This versatility makes it a valuable starting material for the synthesis of complex intermediates that are ultimately incorporated into the final active pharmaceutical or agrochemical ingredient.

| Industry | Intermediate Type | Potential Synthetic Transformation |

| Pharmaceutical | Substituted anilines | Nitration of the benzene ring followed by reduction. |

| Pharmaceutical | Benzoic acid derivatives | Friedel-Crafts acylation followed by oxidation. |

| Agrochemical | Phenoxyacetic acid herbicides | Cleavage of the MOM ether to the phenol, followed by Williamson ether synthesis. |

| Agrochemical | Fungicidal compounds | Introduction of a heterocyclic moiety onto the benzene ring. |

Explorations in Advanced Functional Materials and Chemical Probes

The unique electronic and structural properties of the this compound scaffold lend themselves to exploration in the field of advanced functional materials and the development of chemical probes.

In materials science, the incorporation of aromatic ethers can influence the properties of polymers and other materials. For example, benzyl (B1604629) methyl ethers, including derivatives of this compound, have been used in the synthesis of hyper-cross-linked polymers. These materials are characterized by their high surface area and porosity, making them suitable for applications in gas storage, separation, and catalysis. The reactivity of the methoxymethyl group can be exploited to create cross-linked networks, leading to robust and functional materials.

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function. The development of effective chemical probes requires a modular synthetic approach that allows for the systematic modification of the molecule's structure to optimize its binding affinity and selectivity. The this compound framework can serve as a core scaffold in the design of such probes. The phenyl ring can be functionalized with various substituents to interact with specific pockets on a target protein, while the methoxymethyl group can be modified or replaced to fine-tune the probe's properties. For instance, a derivative of this compound has been identified as an inducer of the transcription factor Oct3/4, a key protein in stem cell biology, showcasing the potential of this scaffold in developing tools for biological research.

| Application Area | Desired Property | Role of this compound |

| Advanced Functional Materials | High porosity, thermal stability | Monomer for hyper-cross-linked polymers. |

| Advanced Functional Materials | Tunable electronic properties | Core structure for modification in organic electronics. |

| Chemical Probes | Target specificity and affinity | Scaffold for derivatization to create a library of potential probes. |

| Chemical Probes | Cellular uptake and distribution | The lipophilic nature of the benzene ring can be modulated. |

Advanced Spectroscopic and Mass Spectrometric Elucidation of 1 Methoxymethoxy Benzene Derivatives

Conformational Analysis and Stereochemical Characterization using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the conformational preferences of flexible molecules like 1-(methoxymethoxy)benzene. The molecule's structure is defined by the torsion angles around the Ar–O and O–CH₂ bonds, which dictate the orientation of the methoxymethyl group relative to the phenyl ring.

Advanced NMR studies, often in conjunction with computational modeling, are employed to probe these conformational dynamics. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons on the phenyl ring and those on the methoxymethyl group, providing direct evidence for the predominant conformation in solution. For related methoxybenzene compounds, studies have shown that the methoxy (B1213986) group may adopt conformations that are either coplanar with or orthogonal to the phenyl ring plane. rsc.org The conformational distribution is influenced by a balance of steric effects and electronic interactions, such as the conjugation of the oxygen lone pairs with the aromatic π-system. researchgate.net

The rotation of the methoxy group can induce significant changes in the chemical shifts of the carbon atoms. nih.gov In many aromatic natural compounds, unusual ¹³C NMR chemical shifts (around 62 ppm compared to the typical 56 ppm) have been reported for out-of-plane methoxy groups. researchgate.netnih.gov This deshielding effect is not directly due to changes in electron conjugation but is correlated with changes in the virtual molecular orbital space upon rotation. researchgate.netnih.gov For this compound, similar conformational effects would be expected, influencing the NMR spectral parameters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on standard chemical shift increments and data from analogous structures.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic (ortho) | ¹H | ~7.00 | d |

| Aromatic (meta) | ¹H | ~7.30 | t |

| Aromatic (para) | ¹H | ~7.05 | t |

| -O-CH₂-O- | ¹H | ~5.20 | s |

| -O-CH₃ | ¹H | ~3.50 | s |

| Aromatic (ipso) | ¹³C | ~157 | s |

| Aromatic (ortho) | ¹³C | ~116 | d |

| Aromatic (para) | ¹³C | ~122 | d |

| Aromatic (meta) | ¹³C | ~129 | d |

| -O-CH₂-O- | ¹³C | ~94 | t |

| -O-CH₃ | ¹³C | ~56 | q |

Fragmentation Pathways and Isomer Differentiation by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. Different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can provide complementary structural information.

Under EI, the molecular ion ([M]⁺•) of an aromatic ether undergoes characteristic fragmentation. For the related compound methoxybenzene (anisole), fragmentation often involves the loss of a methyl radical (•CH₃) or a molecule of formaldehyde (B43269) (CH₂O). For this compound, a primary fragmentation route would involve the cleavage of the C-O bonds.

Studies on closely related 4-substituted-1-(methoxymethyl)benzene derivatives using Fast Atom Bombardment (FAB) ionization have revealed detailed fragmentation mechanisms. nih.gov A notable observation is the formation of a hydride-eliminated molecule, [M-H]⁺, where the hydride is lost from the methylene (B1212753) bridge of the methoxymethyl group. nih.gov The intensity of this [M-H]⁺ peak is influenced by the electronic nature of substituents on the phenyl ring, with electron-donating groups enhancing its formation. nih.gov

Key fragmentation pathways for this compound derivatives include:

Loss of a methoxy radical: [M]⁺• → [M - •OCH₃]⁺

Formation of a phenoxy cation: This can occur through rearrangement and cleavage.

Cleavage of the methylene bridge: Resulting in ions corresponding to [C₆H₅O]⁺ and [CH₂OCH₃]⁺.

Hydride abstraction: Formation of [M-H]⁺ under specific ionization conditions like FAB. nih.gov

HRMS is also a powerful tool for differentiating between positional isomers, which often yield very similar EI mass spectra. nih.gov Techniques like chemical ionization-tandem mass spectrometry (CI-MS/MS) can induce characteristic fragmentation patterns that are unique to each isomer. nih.gov By using specific reagent gases, such as acetonitrile (B52724) or vinyltrimethylsilane, subtle differences in the stability of precursor ions and their subsequent fragmentation can be amplified, allowing for unambiguous isomer discrimination. nih.gov For example, the relative intensities of specific product ions can vary significantly between ortho, meta, and para isomers due to resonance and inductive effects that stabilize or destabilize key fragment ions. nih.gov

Table 2: Plausible High-Resolution Mass Spectrometry Fragments of this compound (C₈H₁₀O₂) Molecular Weight: 138.0681

| m/z (Nominal) | Formula | Plausible Identity/Origin |

|---|---|---|

| 138 | [C₈H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₇H₇O₂]⁺ | Loss of •CH₃ |

| 108 | [C₇H₈O]⁺• | Loss of CH₂O |

| 93 | [C₆H₅O]⁺ | Loss of •CH₂OCH₃ |

| 77 | [C₆H₅]⁺ | Phenyl cation, loss of -OCH₂OCH₃ |

| 45 | [CH₅O]⁺ | Methoxymethyl cation ([CH₃OCH₂]⁺) |

Vibrational and Electronic Spectroscopy for Structural and Electronic Insights

Vibrational and electronic spectroscopy provide complementary information regarding the bonding, functional groups, and conjugated π-electron system of this compound.

Vibrational Spectroscopy (FT-IR and Raman) Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule. nih.gov The IR spectrum of this compound would be dominated by absorptions corresponding to the C-O ether linkages, the aromatic ring, and C-H bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the 3100–3000 cm⁻¹ region. mdpi.com

Aliphatic C-H stretching: From the methylene and methyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: Strong absorptions in the 1600–1450 cm⁻¹ range, characteristic of the benzene (B151609) ring. mdpi.com

Asymmetric C-O-C stretching: A strong, characteristic band for the ether linkages, typically found in the 1250–1050 cm⁻¹ region. This is often one of the most intense bands in the spectrum of an ether.

Out-of-plane C-H bending: Strong bands in the 900–675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100–3010 | Aromatic C-H Stretch | Medium |

| 2995–2850 | Aliphatic C-H Stretch | Medium-Strong |

| 1600, 1585, 1500, 1450 | Aromatic Ring C=C Stretch | Medium-Strong |

| ~1240 | Aryl-O Stretch | Strong |

| ~1150 | Alkyl-O Stretch | Strong |

| 760–730 & 690 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | Strong |

Electronic Spectroscopy (UV-Vis) UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily involving the π-electrons of the aromatic ring. libretexts.org The spectrum of this compound is expected to be similar to that of phenol (B47542) and anisole, as the oxygen atom attached to the ring acts as an auxochrome, modifying the absorption of the benzene chromophore. docbrown.info

Benzene itself exhibits two primary absorption bands: a strong E₂-band around 204 nm and a weaker, vibronically structured B-band around 256 nm. aps.org The attachment of the -OCH₂OCH₃ group, an electron-donating group, is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths and an increase in their intensity (hyperchromic effect).

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Band | Approximate λₘₐₓ (nm) | Electronic Transition | Typical Molar Absorptivity (ε) |

|---|---|---|---|

| Primary (E₂) | ~220 | π → π | ~8,000 |

| Secondary (B) | ~270 | π → π (Symmetry-forbidden) | ~1,500 |

Theoretical and Computational Chemistry Studies on 1 Methoxymethoxy Benzene Systems

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(methoxymethoxy)benzene, such investigations would typically employ ab initio methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods to solve the Schrödinger equation. These studies would elucidate the molecule's electronic landscape, providing precise information on orbital energies, electron distribution, and the nature of the chemical bonds.

Key areas of investigation would include:

Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Bonding Analysis: Utilizing theories such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to characterize the covalent and non-covalent interactions within the molecule. This would quantify the nature of the C-O bonds in the methoxymethyl group and the C-O bond to the phenyl ring, as well as the aromatic C-C bonds.

While specific data for this compound is not present in the reviewed literature, a hypothetical data table from such a study is presented below for illustrative purposes.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| HF | 6-31G* | -9.85 | 2.15 | 12.00 |

| B3LYP | 6-311++G** | -7.20 | -0.50 | 6.70 |

Note: The data in this table is hypothetical and serves only to illustrate the output of quantum mechanical calculations.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the mechanisms of chemical reactions due to its balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in mapping the potential energy surfaces of its various reactions, such as electrophilic aromatic substitution, cleavage of the ether linkage, or reactions involving the methoxymethyl protecting group.

A typical DFT study on a reaction mechanism would involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, intermediates, and transition states.

Calculating Reaction Energetics: Determining the activation energies (energy barriers) and reaction enthalpies for each step of the proposed mechanism. This allows for the identification of the rate-determining step.

Vibrational Frequency Analysis: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and calculating zero-point vibrational energies (ZPVE) for more accurate energy corrections.

These investigations provide a step-by-step molecular-level picture of how transformations occur, which is essential for optimizing reaction conditions and predicting outcomes.

Conformational Landscapes and Energetic Profiles

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and reactivity. Computational methods can be used to explore its conformational landscape and determine the relative stabilities of different spatial arrangements (conformers).

This analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the key rotatable bonds (e.g., the C-O-C-O-C linkage) and calculating the energy at each point to map out the energetic landscape.

Conformer Search: Employing algorithms to locate all low-energy minima on the potential energy surface.

Thermodynamic Analysis: Calculating the relative Gibbs free energies of the identified conformers at a given temperature to predict their equilibrium populations according to the Boltzmann distribution.

The results would reveal the most stable conformation(s) of the molecule and the energy barriers to interconversion between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

| Conformer | Dihedral Angle (° Ph-O-CH₂-O) | Relative Energy (kcal/mol) | % Population (298 K) |

| Anti | 180.0 | 0.00 | 75 |

| Gauche | 65.2 | 0.85 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Predictive Modeling of Reactivity and Selectivity

Building upon the electronic structure and mechanistic insights, computational chemistry can be used to create predictive models for the reactivity and selectivity of this compound. These models help in forecasting how the molecule will behave in different chemical environments.

Approaches to predictive modeling include:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict the regioselectivity of reactions. For electrophilic aromatic substitution, the positions with the highest HOMO density are predicted to be the most reactive.

Electrostatic Potential (ESP) Mapping: The ESP map visually indicates the charge distribution on the molecule's surface. Negative potential regions (red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): While more common in medicinal chemistry, QSAR principles can be applied to correlate calculated molecular descriptors (e.g., partial charges, dipole moment, orbital energies) with experimentally observed reactivity for a series of related compounds.

These predictive tools are invaluable for designing new experiments, understanding substituent effects, and guiding the synthesis of novel derivatives.

Future Perspectives and Emerging Research Avenues

Developments in Catalytic Efficiency and Green Chemistry for Methoxymethyl Ether Synthesis and Cleavage

The synthesis and cleavage of methoxymethyl ethers, including 1-(methoxymethoxy)benzene, are undergoing significant development to align with the principles of green chemistry. mit.eduepa.govnih.gov The primary goals are to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. epa.govorganic-synthesis.com

Catalytic Innovations: Historically, the protection of phenols as MOM ethers involved reagents like chloromethyl methyl ether, a known carcinogen. wikipedia.org Modern approaches focus on safer alternatives and the use of catalytic rather than stoichiometric reagents to minimize waste. epa.govunsw.edu.au For cleavage, strong acids are traditionally used, but these conditions can be harsh and lack selectivity. wikipedia.org

Recent research has focused on developing mild and chemoselective deprotection methods. Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663), offer a simple and efficient option for the cleavage of phenolic MOM ethers at room temperature. organic-chemistry.org Other eco-friendly reagents, like bismuth trichloride (30 mol%) in acetonitrile (B52724)/water, have also proven effective for this transformation, highlighting features such as low cost, operational simplicity, and good functional group compatibility. researchgate.net The use of transition metal catalysts, including iridium complexes, is also being explored for the selective cleavage of C–O bonds in ethers, which could offer tunable reactivity based on ligand design. nsf.gov

Green Chemistry Principles in Practice: The twelve principles of green chemistry serve as a framework for these developments. mit.eduepa.gov Key advancements include:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. epa.gov

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives. organic-synthesis.comunsw.edu.au

Energy Efficiency: Developing catalytic processes that operate at ambient temperature and pressure, reducing energy consumption. mit.eduunsw.edu.au

Avoidance of Chemical Derivatives: Minimizing the use of protecting groups altogether is a primary goal of green chemistry. epa.govunsw.edu.au However, when necessary, the focus is on developing protecting groups that can be applied and removed under environmentally benign conditions.

The following table summarizes some modern catalytic approaches for the deprotection of phenolic MOM ethers, which are applicable to this compound.

| Catalyst/Reagent | Conditions | Key Advantages |

| Silica-supported NaHSO₄ | Room Temperature | Heterogeneous, simple, efficient organic-chemistry.org |

| Bismuth Trichloride (BiCl₃) | Acetonitrile/Water | Eco-friendly reagent, low cost, good functional group tolerance researchgate.net |

| TMSOTf / 2,2′-bipyridyl | 0 °C to Room Temperature | Mild, non-acidic, highly chemoselective acs.org |

| Zinc(II) salts (catalytic) | - | Catalyzes formation from acetals, avoids carcinogenic haloalkyl ethers organic-chemistry.org |

Integration of Methoxymethyl Ether Chemistry with Flow Chemistry and Automated Synthesis

The integration of continuous-flow chemistry and automated systems offers significant advantages for the synthesis and manipulation of compounds like this compound. spirochem.commdpi.com Flow chemistry, which involves performing reactions in a continuously flowing stream within a tube or microreactor, provides superior control over reaction parameters, enhanced safety, and straightforward scalability. europa.eu

Advantages of Flow Synthesis:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, which is particularly beneficial when dealing with highly exothermic reactions or unstable intermediates. europa.eu

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities. europa.eusoci.org

Scalability: Scaling up a reaction often simply means running the flow reactor for a longer duration, which is more predictable than scaling up batch processes. spirochem.com

Automation: Flow systems are readily automated, allowing for high-throughput screening of reaction conditions and the synthesis of compound libraries with minimal manual intervention. soci.orgbeilstein-journals.org

For the synthesis of this compound or its derivatives, a flow process could involve pumping a phenol (B47542) and a MOM-donating reagent through a heated reactor containing a packed bed of a solid-supported catalyst. Subsequent deprotection steps could be integrated in-line, where the product stream is mixed with a deprotecting agent and passed through another reactor module. researchgate.net This automated, multi-step approach avoids the isolation of intermediates, saving time and reducing waste. mdpi.com

Exploration of Novel Bioorthogonal Applications and Smart Protecting Group Strategies

While traditionally a simple protecting group, the methoxymethyl ether is being re-evaluated in the context of more advanced chemical biology applications.

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.netnih.gov While MOM ethers themselves are not typically bioorthogonal, the principles of selective cleavage can be adapted. For instance, developing a deprotection strategy that is triggered by a unique, biologically-absent stimulus could allow for the release of a phenol-containing bioactive molecule at a specific site in vivo. This would require a "bioorthogonal" cleavage catalyst or reagent that is selectively activated under physiological conditions.

Smart Protecting Group Strategies: A "smart" protecting group is one that can be removed under very specific, mild, and highly selective conditions, often in the presence of other sensitive functional groups. acs.org The development of such strategies for MOM ethers enhances their utility in complex molecule synthesis.

An example is the chemoselective deprotection of aromatic MOM ethers in the presence of aliphatic ones. Research has shown that trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2′-bipyridyl can deprotect aromatic MOM ethers under mild, non-acidic conditions, leaving aliphatic MOM ethers and other acid-labile groups intact. acs.org This differential reactivity allows for programmed, sequential deprotection, which is a hallmark of a smart protecting group strategy. Such selectivity is crucial in multi-step syntheses where precise control over the unmasking of reactive sites is required. acs.org

Computational Design of Tailored Reactivity Profiles for Methoxymethyl Ethers

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, enabling the rational design of new reagents and reaction conditions. mdpi.comresearchgate.net

Methods and Applications:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov For this compound, DFT can be used to model the mechanism of cleavage under different catalytic conditions. By calculating the energy barriers for various reaction pathways, researchers can predict which catalysts will be most efficient and selective. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into solvent effects and the dynamics of catalyst-substrate interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By analyzing the computed properties of a series of substituted methoxymethyl ethers, it is possible to build models that correlate molecular structure with reactivity.

Tailoring Reactivity: Through these computational approaches, it is possible to design protecting groups with tailored reactivity profiles. For example, by introducing specific substituents onto the benzene (B151609) ring of this compound, one could computationally predict how these changes would affect the stability of the MOM ether towards acidic or catalytic cleavage. This in silico screening process can accelerate the discovery of new protecting groups with precisely tuned lability, optimized for specific synthetic challenges without the need for extensive trial-and-error experimentation. mdpi.com Investigations into the fragmentation of 4-substituted-1-(methoxymethyl)benzene derivatives have used computational methods to determine the stability of resulting ions, demonstrating the utility of these approaches in understanding reactivity. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(Methoxymethoxy)benzene in laboratory settings?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using aryl halides (e.g., bromobenzene derivatives) and organometallic reagents (e.g., methoxymethylboronic acid). Key steps include:

- Catalyst System : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand support to enhance coupling efficiency .

- Reaction Conditions : Conducted under an inert atmosphere (N₂/Ar) to prevent oxidation, with elevated temperatures (60–80°C) in solvents like tetrahydrofuran (THF) or toluene .

- Purification : Post-reaction, the product is isolated via silica gel chromatography or distillation, followed by characterization using NMR and GC-MS .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- GC-MS : Analyze molecular ions (e.g., m/z 122 [M⁺]) and fragmentation patterns to confirm molecular weight and functional groups (e.g., methoxymethoxy cleavage) .

- NMR : Use ¹H NMR to identify aromatic protons (δ 6.8–7.2 ppm) and methoxymethoxy signals (δ 3.3–3.5 ppm for -OCH₂O-) .

- IR Spectroscopy : Detect ether linkages (C-O-C stretching at ~1100 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for volatile reactions .

- First Aid : For accidental ingestion, rinse mouth with water (do not induce vomiting). For inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers under inert gas to prevent decomposition. Avoid contact with strong oxidizers or acids .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions to enhance the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., biphenylphosphines) to improve coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reaction rate and byproduct formation .

- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce reaction time while maintaining regioselectivity .

Q. How can discrepancies in spectroscopic data for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Combine ¹³C NMR and DEPT-135 to distinguish quaternary carbons from methoxymethoxy groups. Confirm with HSQC/HMBC for connectivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- Crystallography : Resolve ambiguous signals via single-crystal X-ray diffraction to validate molecular geometry and hydrogen-bonding interactions .

Q. How does the stability of this compound under varying pH conditions impact its applications in catalysis?

- Methodological Answer :

- pH-Dependent Stability Tests : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC. Acidic conditions may hydrolyze the methoxymethoxy group to form phenol derivatives .

- Catalytic Screening : Evaluate its efficacy as a ligand or intermediate in cross-coupling reactions under neutral vs. acidic conditions .

Q. What computational approaches are used to predict the reactivity of this compound in radical reactions?

- Methodological Answer :

- Molecular Orbital Analysis : Calculate HOMO/LUMO energies using software like ORCA to assess susceptibility to radical attack .

- Kinetic Studies : Simulate reaction pathways (e.g., hydrogen abstraction) with transition-state modeling to identify rate-limiting steps .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.